L-Glutathione reduced-15N

Absolute quantitation Isotope dilution LC-MS/MS

L-Glutathione reduced-15N (GSH-15N, CAS 320374-87-6) provides a +1 Da mass shift via single ¹⁵N labeling at the glycine amide—the optimal internal standard for stable isotope dilution LC-MS/MS glutathione quantification. The minimal mass tag preserves chromatographic co-elution with endogenous GSH while avoiding M+2/M+3 isotopic interference inherent to double-labeled ([¹³C₂,¹⁵N]-GSH) analogs. Supplied at ≥98% chemical purity and ≥98 atom% ¹⁵N enrichment. Validated for erythrocyte GSH/GSSG redox ratio determination, S-nitrosoglutathione quantification in nitric oxide signaling studies, and ¹⁵N HSQC NMR protein redox potentiometry. Request a quote today.

Molecular Formula C10H17N3O6S
Molecular Weight 308.32 g/mol
Cat. No. B12387501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Glutathione reduced-15N
Molecular FormulaC10H17N3O6S
Molecular Weight308.32 g/mol
Structural Identifiers
SMILESC(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N
InChIInChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/t5-,6-/m0/s1/i13+1
InChIKeyRWSXRVCMGQZWBV-ZLWFVQENSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Glutathione reduced-15N: Isotopic Specifications and Molecular Baseline for Procurement Evaluation


L-Glutathione reduced-15N (GSH-15N) is a stable isotope-labeled analog of the endogenous tripeptide antioxidant L-glutathione (GSH), in which the naturally abundant nitrogen-14 (¹⁴N) atom at the glycine residue is replaced with nitrogen-15 (¹⁵N) . The compound retains the full biological activity of unlabeled GSH while providing a +1 Da mass shift (molecular weight 308.32 g/mol vs. 307.32 g/mol for unlabeled GSH) that enables precise mass spectrometric discrimination [1]. It is supplied with isotopic enrichment of ≥98 atom% ¹⁵N and chemical purity ≥98% . Unlike the more widely cited double-labeled variant ([¹³C₂,¹⁵N]-GSH, M+3 Da), the single ¹⁵N-labeled compound provides a minimal mass shift that is particularly suited for applications where preservation of chromatographic co-elution with the endogenous analyte is paramount while still enabling unequivocal mass discrimination [2].

Why Unlabeled Glutathione or Alternative Isotopologues Cannot Substitute for L-Glutathione reduced-15N in Quantitative Applications


Generic unlabeled L-glutathione cannot serve as an internal standard for absolute quantitation because it is chemically indistinguishable from the endogenous analyte in biological matrices, making accurate normalization of extraction recovery, matrix effects, and instrument variability impossible [1]. Among isotopologues, the choice of labeling pattern is not arbitrary: the single ¹⁵N substitution (M+1) provides a narrower mass window than the more common [¹³C₂,¹⁵N] double-labeling (M+3), which can be advantageous when analyzing metabolites with naturally abundant M+2 or M+3 isotopic peaks that might overlap with the internal standard signal [2]. Furthermore, the site-specific ¹⁵N-labeling at the glycine amide nitrogen has been validated in ¹⁵N HSQC NMR spectroscopy for tracking redox-dependent protein conformational changes—an application where ¹³C-labeled or unlabeled GSH cannot provide equivalent nuclear spin-active probe functionality [3]. Substituting with non-isotopic analogs (e.g., homoglutathione) introduces structural differences that alter chromatographic retention and ionization efficiency, compromising the fundamental assumption of identical physicochemical behavior required for accurate stable isotope dilution assays [4].

L-Glutathione reduced-15N: Direct Comparative Evidence for Differential Performance


Molecular Weight Shift Enables Absolute Quantitation of GSH via Isotope Dilution Mass Spectrometry

L-Glutathione reduced-15N exhibits a molecular weight of 308.32 g/mol, representing a +1 Da mass shift relative to unlabeled L-glutathione (307.32 g/mol) . In contrast, the double-labeled [¹³C₂,¹⁵N]-GSH produces a +3 Da mass shift (310.30 g/mol) . This +1 Da difference is sufficient for baseline mass spectrometric separation while minimizing potential isotopic overlap with naturally occurring M+1 isotopologues of other matrix components. In isotope dilution LC-MS/MS assays, the ¹⁵N-labeled internal standard enables calibration functions with slopes close to 1.0 and negligible intercepts when quantifying GSH in complex biological matrices such as erythrocytes [1].

Absolute quantitation Isotope dilution LC-MS/MS

¹⁵N-Labeled GSH Enables Redox Protein Potential Measurement via ¹⁵N HSQC NMR

L-Glutathione reduced-15N, when used in oxidation-reduction titrations with target proteins, enables real-time monitoring of protein conformational changes via ¹⁵N HSQC NMR spectroscopy [1]. In a validated method using mixtures of oxidized and reduced glutathione across a titration series, multiple ¹⁵N HSQC protein resonances were followed to determine reduction potentials of redox proteins including PDI a, PDI ab, DsbA, and ERp18 [1]. The ¹⁵N nucleus (spin-½) in the labeled glutathione provides the NMR-active probe required for heteronuclear correlation experiments, whereas unlabeled GSH (containing only ¹⁴N, spin-1) cannot generate equivalent HSQC signals due to quadrupolar relaxation effects [2].

NMR spectroscopy Protein redox potential Structural biology

GS-¹⁵NO Internal Standard Enables Sub-Nanomolar Detection of S-Nitrosoglutathione

The ¹⁵N-labeled analog of S-nitrosoglutathione (GS¹⁵NO), which can be prepared from L-Glutathione reduced-15N, serves as an internal standard for the quantitative determination of S-nitrosoglutathione (GSNO) by gas chromatography-mass spectrometry (GC-MS) [1]. Using this approach, method accuracy and precision for GSNO were close to 100% and below 9%, respectively, with a detection limit of 0.1 nM GS¹⁵NO corresponding to 30 amol of ¹⁵N-nitrite injected onto the column [1]. In contrast, methods using non-isotopic internal standards or external calibration cannot correct for variable derivatization efficiency and matrix-dependent ion suppression inherent to the pentafluorobenzyl derivatization procedure required for nitrite detection [2].

S-nitrosothiol detection GC-MS Nitric oxide signaling

Single ¹⁵N-Label vs. Double-Label: Differential Applicability in Isotope Dilution Assays

In multiple-label stable isotope dilution assays, the choice between single ¹⁵N-labeling (M+1) and double [¹³C₂,¹⁵N]-labeling (M+3) carries analytical implications. The single-label compound produces a smaller mass shift (+1 Da) that may be advantageous when the analyte's natural isotopic envelope contains minimal M+1 abundance, reducing potential cross-talk between analyte and internal standard channels [1]. However, the M+1 shift is less than the minimum recommended mass difference of +3 Da for avoiding isotopic overlap in complex matrices [2]. Double-labeled [¹³C₂,¹⁵N]-GSH (M+3) provides greater mass separation and is therefore preferred for high-complexity samples, as demonstrated in reactive metabolite trapping where the 3 Da isotopic doublet enables unambiguous identification of GSH conjugates via MS/MS neutral loss scanning [3].

Stable isotope dilution assay LC-MS/MS Method development

L-Glutathione reduced-15N: High-Impact Application Scenarios Driven by Quantitative Differentiation


Absolute Quantitation of Reduced Glutathione in Erythrocytes and Clinical Specimens

L-Glutathione reduced-15N is deployed as an internal standard in stable isotope dilution LC-MS/MS assays for measuring GSH concentrations in erythrocytes and whole blood. The +1 Da mass shift enables correction for matrix effects, extraction recovery variability, and artifactual oxidation during sample preparation—sources of error that produce unacceptably high inter-laboratory variability when unlabeled GSH or external calibration is used. Validated assays using this approach achieve calibration slopes close to 1.0 and enable determination that true GSSG in erythrocytes is less than 0.5% of GSH concentration, a finding that corrects prior overestimates caused by artifactual oxidation [1]. This application is procurement-relevant for clinical laboratories establishing GSH/GSSG ratio measurements as oxidative stress biomarkers [2].

NMR-Based Determination of Protein Reduction Potentials in Structural Biology

L-Glutathione reduced-15N serves as the reducing agent in ¹⁵N HSQC NMR titration experiments for measuring the reduction potentials of redox-active proteins. The ¹⁵N nucleus in the glycine amide position provides the NMR-active heteronucleus required for HSQC correlation spectroscopy, enabling real-time monitoring of protein resonance shifts as the glutathione redox buffer equilibrium is systematically varied [1]. This method has been validated for proteins including PDI a, PDI ab, DsbA, and ERp18, producing reduction potential values consistent with literature-reported electrochemical measurements [1]. Unlabeled GSH cannot support this application due to the NMR-inactive nature of the ¹⁴N nucleus [2]. Procurement of ¹⁵N-labeled GSH is therefore essential for structural biology groups investigating thiol-disulfide oxidoreductase mechanisms.

Sub-Nanomolar Quantitation of S-Nitrosoglutathione in Pharmacological Studies

L-Glutathione reduced-15N is converted to its S-nitrosated derivative (GS¹⁵NO) for use as an internal standard in GC-MS and LC-MS/MS methods quantifying endogenous S-nitrosoglutathione (GSNO), a key mediator of nitric oxide signaling. The ¹⁵N-labeled internal standard corrects for variable derivatization efficiency during conversion of the S-nitroso group to nitrite and subsequent pentafluorobenzyl derivatization, enabling method accuracy near 100% and precision below 9% with detection limits as low as 0.1 nM (30 amol injected) [1]. This application is procurement-relevant for pharmacology and clinical research groups investigating nitric oxide biology, cardiovascular function, and the therapeutic monitoring of nitrovasodilators [2].

Isotope Dilution MS for Glutathione Quantitation in Bioproduction and Fermentation Monitoring

L-Glutathione reduced-15N is employed as an internal standard in HILIC-MS/MS methods for simultaneous quantification of GSH and GSSG in yeast and other microbial production systems. The isotopically labeled standard is added prior to extraction, enabling correction for both incomplete recovery and artifactual oxidation of GSH to GSSG during sample workup—a critical consideration in fermentation monitoring where accurate redox status assessment informs process optimization [1]. The single ¹⁵N-label provides sufficient mass discrimination for SRM-based detection while maintaining chromatographic co-elution with the endogenous analyte, a prerequisite for accurate matrix effect correction [1]. This scenario is procurement-relevant for bioprocess development groups in industrial biotechnology and pharmaceutical manufacturing where glutathione is either the product of interest or a key metabolic indicator.

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